molecular formula C20H13F3N4O2 B6584249 1-(4-methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1115894-40-0

1-(4-methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No. B6584249
CAS RN: 1115894-40-0
M. Wt: 398.3 g/mol
InChI Key: LABOMXNELMRRGJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and a dihydropyridazinone ring. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The electron-withdrawing trifluoromethyl group could have a significant effect on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the phenyl group could undergo electrophilic aromatic substitution, and the oxadiazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

1-(4-methylphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2/c1-12-5-7-15(8-6-12)27-10-9-16(28)17(25-27)19-24-18(26-29-19)13-3-2-4-14(11-13)20(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABOMXNELMRRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

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